Heterogeneous catalytic hydrogen/deuterium exchange represents one of the most established methodologies for the synthesis of 2-heptanol-d5, utilizing solid metal catalysts to facilitate isotope exchange reactions [4] [10]. The process typically employs palladium, platinum, or rhodium catalysts supported on carbon, which demonstrate exceptional efficiency in activating carbon-hydrogen bonds and promoting deuterium incorporation [4] [10] [12].
The catalytic mechanism involves the formation of a zerovalent platinum-group metal species coordinated by hydrogen gas and deuterium oxide, which serves as the active catalytic intermediate [10]. The carbon-hydrogen bond of the substrate undergoes oxidative addition to the active metal center, generating a metal-hydrogen intermediate that subsequently exchanges with deuterium from heavy water through hydrogen-deuterium equilibration [10] [12]. This process results in preferential formation of multideuterated products due to the enhanced stability of carbon-deuterium bonds compared to carbon-hydrogen bonds [10].
Palladium on carbon catalysts demonstrate particular effectiveness for 2-heptanol deuteration under relatively mild conditions [6] [10]. Research has shown that hydrogen gas activation of the metal catalyst is essential for facilitating hydrogen-deuterium exchange reactions in deuterium oxide [10]. The reaction conditions typically involve temperatures ranging from 110 to 200 degrees Celsius with reaction times of 1 to 48 hours, depending on the desired deuteration level [5] [6].
Table 1: Heterogeneous Catalytic Deuteration Conditions for Secondary Alcohols
| Catalyst System | Temperature (°C) | Pressure (bar) | Deuteration Level (%) | Reaction Time (h) | Reference |
|---|---|---|---|---|---|
| 10% Palladium/Carbon | 180 | 23 | 98.5 | 72 | [6] |
| 5% Platinum/Carbon | 200 | Atmospheric | 94.3 | 48 | [26] |
| 5% Rhodium/Carbon | 220 | 25 | 96.8 | 24 | [23] |
The deuteration pattern for secondary alcohols like 2-heptanol typically shows selective incorporation at the alpha position relative to the hydroxyl group [10] [42]. Studies using ruthenium on carbon catalysts have demonstrated site-selective deuteration of secondary alcohols at the alpha-position of hydroxy groups [10]. The selectivity arises from the proximity of the hydroxyl group, which can coordinate to the metal center and direct the deuteration process [42].
Flow chemistry approaches using heterogeneous catalysts have shown promising results for continuous deuteration processes [19] [22]. The hydrogen-cube continuous flow system generates deuterium gas from electrolysis of deuterium oxide, providing high purity deuterated compounds with yields of 80-99% and deuterium incorporation levels of 80-98% [22]. This methodology operates under ambient pressure and room temperature conditions, offering significant advantages over traditional batch processes [21] [22].
Iridium-catalyzed alpha-selective deuteration has emerged as a highly efficient and selective methodology for the synthesis of 2-heptanol-d5, offering superior regioselectivity compared to traditional heterogeneous approaches [14] [15]. The iridium bipyridonate complex catalyst system demonstrates exceptional specificity for alpha-carbon deuteration in secondary alcohols while maintaining high functional group tolerance [14] [15].
The catalytic system employs iridium bipyridonate complexes, particularly the Fujita catalyst, which facilitates reversible dehydrogenation of alcohols followed by hydrogen-deuterium exchange with deuterium oxide [15]. The mechanism involves initial dehydrogenation of the alcohol substrate to form a carbonyl intermediate, conversion of the iridium-hydrogen species to iridium-deuterium through exchange with heavy water, and subsequent reductive deuteration of the carbonyl intermediate [15].
Research has demonstrated that the iridium catalyst system achieves up to 98% deuterium incorporation at the alpha position of secondary alcohols under optimized conditions [15]. The reaction typically requires 100 degrees Celsius with sodium deuteroxide as a base and 2-propanol as a co-solvent [15]. The addition of 2-propanol proves critical for maintaining catalyst activity by preventing deactivation through aldehyde intermediate formation [15].
Table 2: Iridium-Catalyzed Deuteration Performance for Secondary Alcohols
| Substrate Type | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Selectivity |
|---|---|---|---|---|---|
| Primary Alcohols | 1 | 80 | 7 | 97 | α-selective |
| Secondary Alcohols | 5 | 100 | 36 | 98 | α-selective |
| Benzyl Alcohols | 1 | 80 | 4 | 95 | α-selective |
The iridium-catalyzed system shows remarkable chemoselectivity, enabling deuteration of alcohols without affecting coordinative functional groups such as imidazole and tetrazole [14] [15]. This tolerance extends to pharmaceutical molecules, making the methodology particularly valuable for synthesizing deuterated drug candidates [15]. The catalyst system operates effectively under both basic and neutral conditions, providing flexibility in reaction design [14].
Mechanistic studies indicate that the deuteration proceeds through a hydrogen transfer catalytic cycle where the iridium catalyst alternates between oxidation states [15]. Kinetic and density functional theory investigations confirm that the direct deuteration involves dehydrogenation of alcohol to carbonyl intermediate, conversion of iridium-hydrogen to iridium-deuterium with heavy water, and deuteration of the carbonyl intermediate [15].
The substrate scope encompasses various primary and secondary alcohols, with deuterium incorporation selectively occurring at alpha positions with minimal incorporation at beta positions [15]. For 1-propanol, the system achieves 97% deuterium incorporation at the alpha position with only 10-13% incorporation at beta positions [15]. This selectivity pattern extends to more complex substrates, including pharmaceutical intermediates and bioactive molecules [15].
Flow chemistry methodologies represent a significant advancement in the synthesis of 2-heptanol-d5, offering enhanced efficiency, improved safety, and superior process control compared to traditional batch reactions [19] [20] [24]. These continuous flow systems enable precise manipulation of reaction parameters while minimizing decomposition and maximizing deuterium incorporation [19].
The fundamental advantage of flow chemistry for deuteration reactions lies in the ability to generate deuterium gas in situ from deuterium oxide electrolysis, eliminating the hazards associated with pressurized deuterium gas handling [22] [24]. The hydrogen-cube continuous flow reactor exemplifies this approach, generating high-purity deuterium gas through electrolytic decomposition of heavy water with purity levels reaching 99.9% [22] [24].
Contemporary flow chemistry systems for deuteration typically consist of a flow-type microwave reactor with glass reaction tubes, substrate solutions in organic solvents, deuterium oxide, pump units for continuous feeding, back pressure valves, and liquid-liquid separators for product isolation [26]. The microwave heating component provides rapid and uniform heating, achieving reaction temperatures of 200 degrees Celsius within 90 seconds compared to 60 minutes required for conventional heating methods [26].
Table 3: Flow Chemistry Deuteration Performance Parameters
| Parameter | Batch Process | Flow Process | Improvement Factor |
|---|---|---|---|
| Heating Time to 200°C | 60 minutes | 90 seconds | 40× |
| Energy Consumption | 100% | 70% | 1.4× |
| Deuteration Efficiency | 85-90% | 94-99% | 1.1-1.2× |
| Process Time | 24-48 hours | 2-6 hours | 4-8× |
The iterative recirculation approach in continuous flow technology has proven particularly effective for achieving high isotopic purity in deuterated compounds [20] [25]. This closed-loop process enables multiple passes through the catalytic zone, progressively increasing deuterium incorporation while maintaining precise control over reaction conditions [20]. The recirculation methodology grants access to deuterated compounds with high isotopic purities, labeled at precise sites or perdeuterated on demand [25].
Microwave-assisted flow synthesis has demonstrated exceptional performance for deuterated aromatic compound production, with the capability to produce 1-naphthol-d7 with 94.3 atom percent deuterium at production scales of 1 kilogram per month using dual reactor configurations [26]. The flow synthesis method eliminates the need for catalyst filtration after each reaction cycle and enables liquid separation processes using automated separating systems [26].
The electrochemical flow synthesis approach represents an innovative methodology utilizing proton-conducting membranes with attached electrodes [21]. This system supplies heavy water and proton sources to the anode while introducing deuterated compounds to the cathode, enabling electrochemical synthesis of deuterium-labeled compounds through proton-conducting membrane energization [21]. The process operates at ambient pressure and room temperature with demonstrated deuteration performance of 80-99% incorporation and 80-98% yields [21].
Distillation protocols for 2-heptanol-d5 purification require specialized techniques that account for the subtle physical property differences between deuterated and non-deuterated compounds [27] [29] [31]. The isotope effect influences boiling points, with deuterated compounds typically exhibiting slightly higher boiling points due to the increased molecular mass and stronger carbon-deuterium bonds [29].
Fractional distillation represents the primary methodology for separating deuterated alcohols from their protiated counterparts [29] [31]. The separation relies on vapor pressure differences between isotopologues, with the fractionation factor for hydrogen-deuterium exchange in liquid-vapor equilibrium being approximately 1.015 at standard temperature and pressure [29]. This modest separation factor necessitates high-efficiency distillation columns with numerous theoretical plates to achieve effective separation [29].
Vacuum distillation protocols offer significant advantages for deuterated alcohol purification, particularly for compounds that may undergo thermal decomposition at atmospheric pressure [51]. The reduced pressure lowers boiling points substantially, with ethanol boiling at 25 degrees Celsius under 50 torr vacuum compared to 78 degrees Celsius at atmospheric pressure [49]. This temperature reduction minimizes decomposition risks while preserving the integrity of deuterium labeling [51].
Table 4: Distillation Parameters for Deuterated Alcohol Purification
| Distillation Type | Pressure (torr) | Temperature (°C) | Theoretical Plates | Separation Factor | Recovery (%) |
|---|---|---|---|---|---|
| Atmospheric | 760 | 160-162 | 50-80 | 1.015 | 85-90 |
| Moderate Vacuum | 200 | 47 | 60-100 | 1.018 | 90-95 |
| High Vacuum | 50 | 25 | 80-120 | 1.022 | 95-98 |
The distillation process for deuterated fatty acid derivatives has been successfully demonstrated using simple distillation techniques following synthetic procedures [28]. Research on deuterated oleic acid synthesis showed that vacuum distillation at reduced pressures effectively separated deuterated products with minimal deuterium-hydrogen back exchange [28]. The distillation was performed using rotary evaporation under reduced pressure to yield pure deuterated compounds with isotopic purities exceeding 95% [28].
Short-path distillation using specialized glassware and portable vacuum pumps provides an effective methodology for small-scale purification of deuterated alcohols [51]. This technique minimizes the residence time at elevated temperatures, reducing the potential for decomposition or deuterium scrambling [51]. The short-path configuration ensures minimal pressure drop across the distillation apparatus, maintaining consistent vacuum levels throughout the separation process [51].
The purification of deuterated compounds through distillation requires careful attention to prevent deuterium-hydrogen exchange during the heating process [31]. The use of aprotic solvents and inert atmosphere conditions helps maintain deuterium content during distillation operations [22]. Deuterated water can be recovered and reused following distillation procedures, contributing to the economic viability of the overall synthetic process [21].
Chromatographic separation techniques provide highly effective methodologies for the purification and analysis of 2-heptanol-d5, offering superior resolution compared to distillation methods for isotopologue separation [32] [33] [36]. The chromatographic deuterium effect enables baseline separation of deuterated and non-deuterated compounds through differential interactions with stationary phases [34] [36].
Gas chromatographic separation of deuterated alcohols has been extensively studied using various stationary phases with different polarities and chemical selectivities [33] [35]. Research evaluating 47 isotopologue pairs demonstrated that polydimethylsiloxane phases, phenyl-substituted polydimethylsiloxane phases, and ionic liquid phases provide exceptional separation capabilities for deuterated compounds [33]. The ionic liquid phase designated as IL111i showed remarkable performance for isotopologue separation [33].
The isotope effect in chromatographic separations depends on the stationary phase polarity, with nonpolar phases often exhibiting inverse isotope effects where heavier isotopic compounds elute earlier than lighter counterparts [33]. Conversely, polar stationary phases demonstrate normal isotope effects, while intermediate polarity phases can exhibit both effects depending on the specific isotopologues [33]. The position of deuterium atoms significantly affects retention times, with deuterium-substituted aliphatic groups showing greater inverse isotope effects compared to aromatic substituents [33].
Table 5: Chromatographic Separation Performance for Deuterated Alcohols
| Stationary Phase Type | Column Type | Separation Factor | Resolution | Retention Time Difference |
|---|---|---|---|---|
| Polydimethylsiloxane | Capillary GC | 1.08-1.15 | 2.5-3.2 | 0.5-1.2 min |
| Ionic Liquid (IL111i) | Packed GC | 1.12-1.18 | 3.1-4.1 | 0.8-1.8 min |
| Pentafluorophenyl | HPLC | 1.05-1.12 | 1.8-2.4 | 0.3-0.8 min |
High-performance liquid chromatography separation of deuterated compounds utilizes specialized column chemistries to achieve baseline resolution of isotopologues [32] [34]. Research on amphetamine derivatives demonstrated successful separation of undeuterated and partially deuterated enantioisotopologues using both achiral and polysaccharide-based chiral columns [32]. The separation mechanism involves differential interactions between deuterated and non-deuterated molecules with the stationary phase [34].
The chromatographic deuterium effect has been mechanistically investigated using four column types with distinct separation modes: octadecyl, octadecyl with positively charged surfaces, biphenyl, and pentafluorophenyl groups [34] [36]. Among these, pentafluorophenyl columns demonstrated the most effective reduction of the chromatographic deuterium effect, suggesting that electronic interactions with fluorine atoms stabilize deuterated metabolites [34]. This selectivity optimization proves valuable for both analytical separation and preparative purification applications [36].
Silver nitrate-ethylene glycol columns provide specialized selectivity for deuterated olefins through silver-olefin complex formation [35]. These columns enable separation of ethylene-d2, propylene-d6, and other deuterated alkenes that cannot be resolved using conventional partition chromatography methods [35]. The separation relies on differential complexing constants between deuterated and non-deuterated olefins with silver ions [35].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for characterizing deuterated compounds such as 2-heptanol-d5. The presence of deuterium atoms in the molecular structure creates distinctive spectroscopic signatures that enable precise structural elucidation and quantitative analysis [1] [2].
Proton Nuclear Magnetic Resonance spectroscopy of 2-heptanol-d5 reveals significantly simplified spectral patterns compared to its non-deuterated analogue due to the replacement of hydrogen atoms with deuterium. The remaining proton signals exhibit characteristic chemical shifts and multiplicities that provide essential structural information [3] [4].
The hydroxyl group proton typically appears as a broad singlet in the range of 1.5-5.0 parts per million, depending on the degree of hydrogen bonding and solvent conditions. In deuterated chloroform, this signal may appear around 2.5-3.5 parts per million, while in deuterated dimethyl sulfoxide, it shifts to approximately 4.0-5.0 parts per million due to increased hydrogen bonding interactions [5].
The carbon-bound protons in 2-heptanol-d5 display chemical shifts characteristic of their respective environments. Protons on carbon atoms adjacent to the hydroxyl-bearing carbon (alpha position) typically resonate at 3.8-4.2 parts per million, while methyl groups attached to the hydroxyl-bearing carbon appear at 1.1-1.3 parts per million. The remaining alkyl chain protons exhibit chemical shifts in the range of 0.8-2.0 parts per million, with terminal methyl groups appearing at the upfield end of this range [3] [4].
| Proton Environment | Chemical Shift Range (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Hydroxyl (OH) | 1.5-5.0 | Broad singlet | 1H |
| Alpha CH | 3.8-4.2 | Multiplet | 1H |
| Alpha CH3 | 1.1-1.3 | Doublet | 3H |
| Alkyl CH2 | 1.2-1.6 | Multiplet | Variable |
| Terminal CH3 | 0.8-1.0 | Triplet | 3H |
The integration patterns provide quantitative information about the number of protons in each environment, enabling confirmation of the deuteration pattern and structural assignment. The absence of certain multipicity patterns compared to the non-deuterated compound confirms the successful incorporation of deuterium atoms at specific positions [1] [3].
Carbon-13 Nuclear Magnetic Resonance spectroscopy of 2-heptanol-d5 exhibits distinctive isotopic shifts resulting from the presence of deuterium atoms bonded to carbon centers. These deuterium isotope effects on carbon-13 chemical shifts provide crucial information about the positions and extent of deuteration in the molecule [2] [6] [7].
The magnitude of deuterium isotope effects on carbon-13 chemical shifts follows a predictable pattern based on the proximity to the deuteration site. Primary isotope effects, occurring on carbons directly bonded to deuterium, typically range from 0.1 to 0.3 parts per million upfield shift. Secondary isotope effects, observed on carbons separated by one bond from the deuterium site, generally exhibit shifts of 0.01 to 0.08 parts per million. Tertiary and longer-range effects become progressively smaller but can still be measurable in favorable cases [2] [8].
For 2-heptanol-d5, the carbon bearing the hydroxyl group (C-2) typically resonates at 68-72 parts per million in the non-deuterated compound. The presence of deuterium atoms on adjacent carbons creates measurable secondary isotope effects, resulting in characteristic chemical shift perturbations that serve as fingerprints for the deuteration pattern [9] [2].
The carbon atoms of the alkyl chain exhibit chemical shifts in predictable ranges: terminal methyl carbons appear at 14-15 parts per million, methylene carbons in the chain resonate at 23-32 parts per million depending on their position, and the hydroxyl-bearing carbon appears at 68-72 parts per million. Deuterium substitution at any of these positions creates measurable isotope effects that can be used to confirm the site and extent of deuteration [9] [10].
| Carbon Position | Chemical Shift (ppm) | Isotope Effect (ppm) | Comments |
|---|---|---|---|
| C-1 (CH3) | 14.0-15.0 | 0.1-0.3 (if deuterated) | Primary effect |
| C-2 (CHOH) | 68.0-72.0 | 0.01-0.08 | Secondary effects |
| C-3 (CH2) | 23.0-25.0 | 0.01-0.05 | Secondary/tertiary |
| C-4 (CH2) | 30.0-32.0 | <0.01 | Long-range |
| C-5 (CH2) | 23.0-25.0 | <0.01 | Long-range |
| C-6 (CH2) | 23.0-25.0 | <0.01 | Long-range |
| C-7 (CH3) | 14.0-15.0 | <0.01 | Long-range |
Long-range deuterium isotope effects, extending beyond three bonds, have been observed in hydrogen-bonded systems and molecules with specific conformational constraints. These effects, while small (typically less than 0.01 parts per million), can provide valuable information about molecular conformation and intramolecular interactions [2] [7].
The choice of deuterated solvent significantly influences the Nuclear Magnetic Resonance spectroscopic properties of 2-heptanol-d5, affecting both chemical shifts and spectral resolution. Solvent effects arise from various intermolecular interactions including hydrogen bonding, van der Waals forces, and aromatic ring current effects [11] [12] [5].
Deuterated chloroform (CDCl3) serves as the most commonly employed solvent for Nuclear Magnetic Resonance analysis of alcohols due to its chemical inertness and favorable spectroscopic properties. In this solvent, the hydroxyl proton of 2-heptanol-d5 typically appears as a sharp signal around 2.5-3.0 parts per million, with minimal broadening due to exchange processes. The carbon-13 spectrum exhibits well-resolved signals with characteristic chemical shifts for each carbon environment [11] [13].
Deuterated dimethyl sulfoxide (DMSO-d6) provides enhanced solubility for polar compounds and creates different hydrogen bonding environments compared to chloroform. The hydroxyl proton signal in DMSO-d6 appears significantly downfield (4.0-5.0 parts per million) due to stronger hydrogen bonding interactions with the solvent. This solvent also tends to improve the resolution of overlapping signals in the alkyl region of the spectrum [12] [5].
Deuterated methanol (CD3OD) presents unique considerations for alcohol analysis due to rapid proton exchange between the analyte and solvent hydroxyl groups. This exchange process causes the hydroxyl proton signal to disappear or appear as a very broad resonance, while simplifying the coupling patterns of adjacent protons. Despite this limitation, CD3OD provides excellent solubility for polar compounds and can enhance spectral resolution in certain cases [13] [14].
| Solvent | OH Chemical Shift (ppm) | Exchange Rate | Resolution | Applications |
|---|---|---|---|---|
| CDCl3 | 2.5-3.0 | Slow | Excellent | General analysis |
| DMSO-d6 | 4.0-5.0 | Moderate | Good | Polar compounds |
| CD3OD | Exchanged | Fast | Variable | Polar compounds |
| CD3CN | 3.0-3.5 | Slow | Good | Moderate polarity |
| D2O | Exchanged | Very fast | Poor | Very polar compounds |
Temperature control during Nuclear Magnetic Resonance measurements proves essential for maintaining consistent chemical shifts and line shapes. Variable temperature studies can provide information about conformational dynamics and exchange processes, particularly relevant for understanding the behavior of deuterated alcohols in different solvent environments [2] [5].
Infrared spectroscopy provides complementary structural information for 2-heptanol-d5 through the analysis of vibrational modes characteristic of functional groups and deuterated positions. The technique proves particularly valuable for confirming the presence and environment of hydroxyl groups and detecting the isotopic substitution of hydrogen by deuterium [15] [16].
The most prominent feature in the infrared spectrum of 2-heptanol-d5 corresponds to the hydroxyl stretching vibration, appearing as a broad, intense absorption band in the region of 3300-3600 wavenumbers. The exact position and shape of this band depend strongly on the extent of hydrogen bonding, with unassociated hydroxyl groups showing sharp absorptions near 3600 wavenumbers, while hydrogen-bonded systems exhibit broader absorptions at lower frequencies around 3300-3400 wavenumbers [15] [16].
If deuterium substitution occurs at the hydroxyl position (forming 2-heptanol-d5 with OD functionality), the corresponding OD stretching vibration appears at significantly lower frequencies, typically in the range of 2400-2700 wavenumbers. This dramatic frequency shift results from the increased mass of deuterium compared to hydrogen, leading to a predictable isotopic frequency ratio of approximately 1.37 (the square root of the mass ratio) [15].
Carbon-hydrogen stretching vibrations appear in the region of 2800-3000 wavenumbers, typically showing multiple overlapping bands corresponding to methyl and methylene groups. Deuteration at specific positions creates corresponding carbon-deuterium stretching vibrations at lower frequencies (approximately 2000-2300 wavenumbers), with the exact positions depending on the molecular environment and hybridization state of the carbon atom [17] [15].
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Comments |
|---|---|---|---|
| O-H stretch | 3300-3600 | Strong, broad | Hydrogen bonding dependent |
| O-D stretch | 2400-2700 | Strong, broad | If deuterated at OH |
| C-H stretch | 2800-3000 | Medium-strong | Alkyl groups |
| C-D stretch | 2000-2300 | Medium-strong | Deuterated positions |
| C-O stretch | 1000-1100 | Strong | Characteristic of alcohols |
| CH2 bending | 1400-1500 | Medium | Deformation modes |
Mass spectrometry of 2-heptanol-d5 reveals distinctive fragmentation patterns that reflect both the structural features of the secondary alcohol and the influence of deuterium substitution on fragmentation pathways. The technique provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [18] [19] [20].
The molecular ion peak for 2-heptanol-d5 appears at mass-to-charge ratio 121, corresponding to the molecular weight of the deuterated compound (116 + 5 for deuterium substitution). Like most alcohols, the molecular ion peak typically exhibits low intensity due to the tendency of alcohols to fragment readily under electron impact ionization conditions [21] [22] [23].
Alpha-cleavage represents the most characteristic fragmentation pathway for secondary alcohols, involving the breaking of carbon-carbon bonds adjacent to the hydroxyl-bearing carbon. For 2-heptanol-d5, this process can occur on either side of the C-2 position, producing fragments that depend on the specific positions of deuterium atoms in the molecule. The resulting cations are stabilized by resonance with the oxygen atom, making this pathway energetically favorable [21] [24] [22].
Dehydration constitutes another major fragmentation pathway, involving the elimination of water (or heavy water in the case of deuterated compounds). For 2-heptanol-d5, this process can result in the loss of H2O (18 mass units), HDO (19 mass units), or D2O (20 mass units), depending on the deuteration pattern and the specific hydrogen atoms involved in the elimination process. The resulting alkene radical cations appear at mass-to-charge ratios of 103, 102, or 101, respectively [21] [24] [25].
The base peak in alcohol mass spectra often corresponds to simple oxonium ions formed by alpha-cleavage reactions. For non-deuterated secondary alcohols, the fragment at mass-to-charge ratio 45 (corresponding to C2H5O+) frequently serves as the base peak. In deuterated analogues, the mass and intensity of these fragments depend on the specific deuteration pattern, potentially leading to base peaks at different mass-to-charge ratios [25] [23].
| Fragmentation Type | m/z Value | Relative Intensity | Process |
|---|---|---|---|
| Molecular ion [M]⁺ | 121 | Weak | Electron impact |
| Dehydration [M-H2O]⁺ | 103 | Medium | Water elimination |
| Dehydration [M-HDO]⁺ | 102 | Medium | Mixed elimination |
| Dehydration [M-D2O]⁺ | 101 | Medium | Heavy water elimination |
| Alpha-cleavage | Variable | Strong | C-C bond breaking |
| Methyl loss [M-CH3]⁺ | 106 | Medium | Radical elimination |
| Base fragments | 31, 45, others | Strong | Simple oxonium ions |